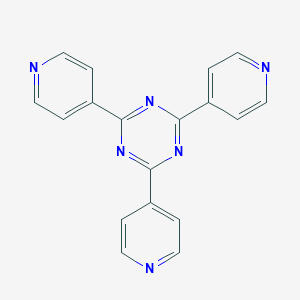

2,4,6-Tri(4-pyridyl)-1,3,5-triazine

Übersicht

Beschreibung

2,4,6-Tri(4-pyridyl)-1,3,5-triazine is an organic compound with the molecular formula C18H12N6. It is a triazine derivative with three pyridyl groups attached to the triazine ring. This compound is known for its unique structural properties and its ability to form coordination complexes with various metal ions. It has applications in fields such as catalysis, material science, and analytical chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tri(4-pyridyl)-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyanopyridine with hydrazine hydrate in the presence of a base, followed by cyclization to form the triazine ring. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Redox Reactions

TPT undergoes tunable reduction processes, forming stable radical species:

- Alkali metal reduction produces radical anion salts (e.g., ) and diradical dianion salts. Single-crystal X-ray diffraction and EPR spectroscopy confirm the persistence of unpaired electrons in these species .

- Photoreduction under UV light generates a triplet diradical state via intramolecular charge separation, leading to photochromic behavior in crystalline TPT .

Coordination Reactions

TPT acts as a tridentate ligand, forming coordination polymers and metal-organic frameworks (MOFs):

- With Co(II) : Reaction with polycarboxylic acids (e.g., biphenyl-3,4′,5-tricarboxylic acid) yields 3D frameworks like , which exhibit catalytic activity for oxygen reduction reactions (ORR) .

- With Ag(I) : Hydrothermal synthesis produces , forming 1D zigzag chains .

- With Cu(II) : Coordination with sulfate anions generates frameworks like .

Key Structural Features in Coordination Complexes:

- Ligand Geometry : Planar TPT facilitates π-π stacking and interpenetrated networks.

- Metal Binding Modes : Pyridyl N atoms coordinate to metals in η¹ or η² configurations .

Substitution Reactions

The triazine core undergoes nucleophilic substitution under specific conditions:

- Hydrolysis : In the presence of Cu(II), TPT hydrolyzes to form bis(aryl)carboximidato chelates, confirmed by mass spectrometry and X-ray crystallography .

- Nucleophilic Attack : Reaction with alkoxides or amines at elevated temperatures yields substituted triazines (e.g., 2-chloro-4,6-diamino-1,3,5-triazines) .

Photochemical Reactions

TPT exhibits reversible photochromism due to photoinduced electron transfer:

- Mechanism : UV irradiation induces intramolecular charge separation, forming a diradical intermediate with a visible color change (colorless → blue) .

- Applications : This property is leveraged in light-responsive materials and optical storage devices.

Photochromic Performance Data:

| Property | Value/Observation | Method of Analysis |

|---|---|---|

| λₘₐₓ (radical state) | 600–650 nm | UV-Vis spectroscopy |

| Decay half-life | Hours (crystalline state) | Kinetic monitoring |

Comparative Reactivity

TPT’s reactivity differs from structurally similar ligands:

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

Ligand Properties

tpt serves as a tridentate ligand due to its three pyridyl groups, which can effectively coordinate with metal ions. This property allows for the formation of stable metal complexes that are crucial in various chemical reactions and applications.

Case Study: Metal-Organic Frameworks (MOFs)

Research has demonstrated the successful use of tpt in the synthesis of MOFs. For example, complexes formed with cobalt ions and tpt have been reported to exhibit remarkable structural diversity and stability. These MOFs can be utilized as electrocatalysts for oxygen reduction reactions, showcasing their potential in energy applications .

Catalysis

tpt's ability to stabilize metal ions makes it an excellent candidate for catalytic processes. The coordination of tpt with transition metals enhances the catalytic activity in various reactions.

Example: Electrocatalytic Activity

In one study, cobalt complexes derived from tpt were evaluated for their electrocatalytic performance in oxygen reduction reactions. The results indicated that these complexes could outperform traditional platinum-based catalysts, making them promising alternatives for fuel cell applications .

Biological Applications

Anticancer Activity

tpt has garnered attention in medicinal chemistry due to its potential anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and DNA intercalation.

| Biological Activity | Cell Line/Target | IC (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | A2780 (Ovarian) | 0.1 | Induction of apoptosis via ROS generation |

| Antiproliferative | MCF-7 (Breast) | 0.5 | DNA intercalation and enzyme inhibition |

| Antibacterial | E. coli | 50 | Disruption of bacterial cell membrane |

This table summarizes key findings related to the biological activity of tpt, highlighting its potential as a therapeutic agent against cancer and bacterial infections.

Material Science

tpt has been incorporated into various materials due to its ability to form stable complexes with metals and other ligands.

Example: Crystalline Sponge Method

Fujita et al. demonstrated that tpt can be used in the "Crystalline Sponge Method," where it acts as a framework for hosting guest molecules in single crystal X-ray diffraction studies. This method allows for precise determination of guest structures within the host framework .

Environmental Applications

The coordination properties of tpt also extend to environmental science, where it can be used for detecting and removing heavy metals from wastewater.

Case Study: Heavy Metal Detection

Studies have shown that tpt-based sensors can selectively bind to heavy metal ions, facilitating their detection at low concentrations. This application is crucial for environmental monitoring and remediation efforts.

Wirkmechanismus

The mechanism of action of 2,4,6-Tri(4-pyridyl)-1,3,5-triazine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can influence the electronic properties of the metal ions, making the compound useful in catalysis and sensing applications. The triazine ring and pyridyl groups provide multiple coordination sites, allowing for the formation of stable complexes with various metals.

Vergleich Mit ähnlichen Verbindungen

2,4,6-Tris(2-pyridyl)-1,3,5-triazine: Another triazine derivative with pyridyl groups, but with different substitution patterns.

2,4,6-Tris(4-pyridyl)pyridine: A similar compound with a pyridine ring instead of a triazine ring.

Uniqueness: 2,4,6-Tri(4-pyridyl)-1,3,5-triazine is unique due to its specific substitution pattern and the ability to form highly stable coordination complexes. Its structural properties make it particularly useful in applications requiring strong and selective metal ion binding.

Biologische Aktivität

2,4,6-Tri(4-pyridyl)-1,3,5-triazine (tpt) is a versatile ligand known for its coordination chemistry and biological activity. This compound has garnered significant attention in the fields of medicinal chemistry and materials science due to its potential applications as an anticancer agent and in the development of novel therapeutic agents. This article reviews the biological activity of tpt, emphasizing its anticancer properties, interaction with biological targets, and mechanisms of action.

- Chemical Formula : CHN

- Molecular Weight : 225.24 g/mol

- Structure : tpt features three 4-pyridyl groups attached to a central 1,3,5-triazine ring, enhancing its ability to coordinate with metal ions and biological molecules.

The anticancer activity of tpt is primarily attributed to its ability to form complexes with various metal ions, which can enhance cytotoxicity against cancer cells. Studies have shown that tpt can effectively inhibit cell proliferation in several cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways.

Case Studies

- Cytotoxicity Against Ovarian Cancer Cells :

- Mechanistic Insights :

Interaction with Biological Targets

tpt has shown promising interactions with various biological targets:

- DNA Binding : tpt exhibits a strong affinity for DNA, which may contribute to its anticancer properties by interfering with DNA replication and transcription processes.

- Enzyme Inhibition : Some studies suggest that tpt can inhibit enzymes involved in cancer cell metabolism, further contributing to its antiproliferative effects .

Data Table: Biological Activity Summary

| Biological Activity | Cell Line/Target | IC (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | A2780 (Ovarian) | 0.1 | Induction of apoptosis via ROS generation |

| Antiproliferative | MCF-7 (Breast) | 0.5 | DNA intercalation and enzyme inhibition |

| Antibacterial | E. coli | 50 | Disruption of bacterial cell membrane |

Eigenschaften

IUPAC Name |

2,4,6-tripyridin-4-yl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N6/c1-7-19-8-2-13(1)16-22-17(14-3-9-20-10-4-14)24-18(23-16)15-5-11-21-12-6-15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMYFVSIIYILRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=NC(=N2)C3=CC=NC=C3)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30195150 | |

| Record name | 2,4,6-Tri(4-pyridinyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42333-78-8 | |

| Record name | 2,4,6-Tri(4-pyridinyl)-1,3,5-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042333788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 42333-78-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Tri(4-pyridinyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Tri(4-pyridinyl)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRI(4-PYRIDINYL)-1,3,5-TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C77ZP73CEE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,4,6-Tri(4-pyridyl)-1,3,5-triazine?

A1: this compound, often abbreviated as TPT, has the molecular formula C18H12N6 and a molecular weight of 312.33 g/mol.

Q2: What spectroscopic data is available for characterizing TPT?

A2: TPT can be characterized using various spectroscopic techniques, including:* NMR Spectroscopy: 1H NMR and 13C NMR provide information about the hydrogen and carbon environments within the molecule, respectively. []* UV-Vis Spectroscopy: This technique reveals the electronic transitions within the molecule and can be used to determine the band gap of TPT-containing materials. [, , ]* IR Spectroscopy: IR spectra show characteristic vibrational frequencies for the various functional groups present in TPT. [, ]

Q3: What are the notable applications of TPT in materials science?

A4: TPT is widely employed in materials science due to its ability to form diverse supramolecular structures. Its applications include:* Metal-Organic Frameworks (MOFs): TPT acts as a robust organic linker in the construction of MOFs, leading to porous materials with applications in gas storage, separation, and catalysis. [, , , , ]* Photochromic Materials: TPT exhibits photochromic properties, changing color upon exposure to light. This characteristic makes it valuable for developing light-sensitive materials and devices. [, , , ]* Semiconductor Materials: TPT-containing compounds, particularly cuprous halides, demonstrate semiconducting properties, making them suitable for applications in optoelectronics and photocatalysis. []

Q4: Does TPT exhibit catalytic activity?

A5: While not inherently catalytic, TPT plays a crucial role in enhancing the catalytic activity of materials it's incorporated into. For instance, in polyoxometalate-based MOFs, TPT acts as a photosensitizer, facilitating photocatalytic reactions such as the reduction of nitroarenes. [, ]

Q5: How does the structure of TPT contribute to the catalytic applications of the materials it forms?

A6: TPT's rigid, planar structure and its ability to coordinate with metal ions make it an ideal building block for creating porous MOFs. These MOFs can act as hosts for catalytically active species, providing a high surface area for reactions to occur. The nitrogen atoms in TPT's pyridine rings can also participate in hydrogen bonding and π-π interactions, further influencing the catalytic activity and selectivity of the materials. [, , , ]

Q6: How is computational chemistry employed in understanding TPT and its derivatives?

A7: Computational methods prove invaluable in studying TPT and its derivatives. * Density Functional Theory (DFT): DFT calculations help understand electronic structures, band gaps, and optical properties of TPT-containing materials, guiding the design of new materials with tailored properties. [, , , ]* Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of TPT in solution and its interactions with other molecules, aiding in understanding self-assembly processes and host-guest interactions. [, , ]

Q7: How do modifications to the TPT structure impact its properties?

A8: Modifications to the TPT structure, such as N-alkylation or the introduction of electron-donating or withdrawing groups, can significantly impact its properties. These changes can influence:* Solubility: N-alkylation can enhance the solubility of TPT in organic solvents. []* Electronic Properties: Electron-donating or withdrawing groups can alter the electron density of the TPT core, influencing its redox properties and interactions with guest molecules. [, , ]* Coordination Behavior: Modifications to the pyridine rings can affect the coordination geometry and stability of TPT complexes with metal ions. [, , ]

Q8: What analytical methods are commonly used to characterize TPT and its derivatives?

A10: Several analytical techniques are employed to characterize TPT and its derivatives:* X-ray Crystallography: Single-crystal X-ray diffraction is crucial for determining the solid-state structures of TPT-containing MOFs and other crystalline materials. [, , , , , , ]* Powder X-ray Diffraction (PXRD): PXRD provides information about the crystallinity and phase purity of TPT-containing materials. [, ]* Gas Adsorption Analysis: This technique measures the surface area, pore size distribution, and gas uptake capacity of porous TPT-based materials, particularly MOFs. [, , ]* Mass Spectrometry: ESI-MS is often used to determine the molecular weight and identify fragments of TPT-containing complexes. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.